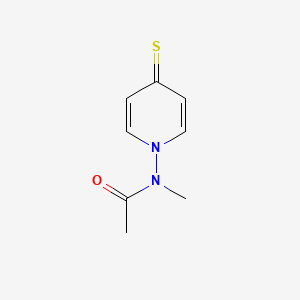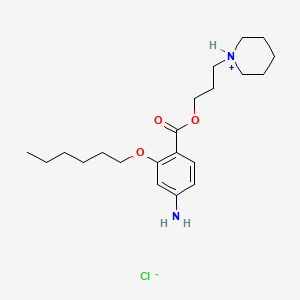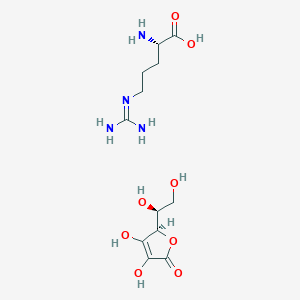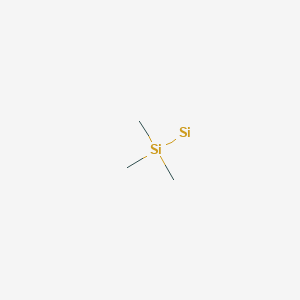
1,1,1-Trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyldisilane is an organosilicon compound with the chemical formula C3H12Si2. It is a colorless liquid with a distinctive odor and is known for its flammability. This compound is widely used in organic synthesis and has various applications in different fields .
Vorbereitungsmethoden
1,1,1-Trimethyldisilane can be synthesized through several methods. A common synthetic route involves the reaction of trimethylsilyl chloride with methyl chloride, resulting in the formation of this compound and hydrogen chloride . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Analyse Chemischer Reaktionen
1,1,1-Trimethyldisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to produce silicon dioxide and water.
Reduction: Can act as a reducing agent in certain organic reactions.
Substitution: Participates in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include oxygen for oxidation and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicon-based materials and coatings
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-hydrogen bonds. These bonds can be readily broken and reformed, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trimethyldisilane can be compared to other similar organosilicon compounds such as:
1,1,2-Trimethyldisilane: Differing in the position of the methyl groups.
1,1,2-Trichloro-1,2,2-trimethyldisilane: Contains chlorine atoms in addition to methyl groups.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable silicon-based products .
Eigenschaften
CAS-Nummer |
18365-32-7 |
|---|---|
Molekularformel |
C3H9Si2 |
Molekulargewicht |
101.27 g/mol |
InChI |
InChI=1S/C3H9Si2/c1-5(2,3)4/h1-3H3 |
InChI-Schlüssel |
HUYHHHVTBNJNFM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



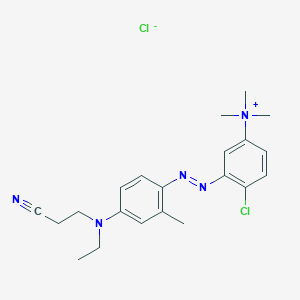
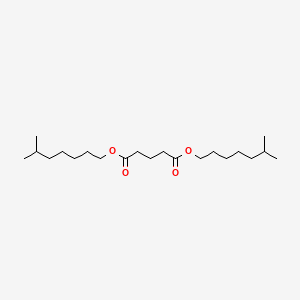

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
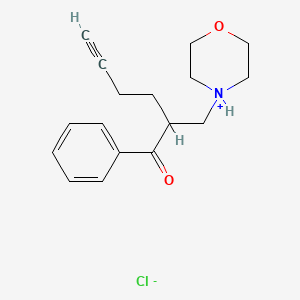
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)

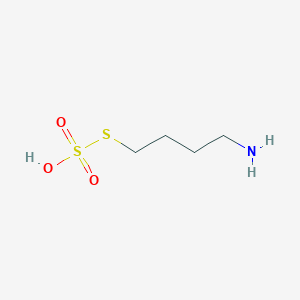
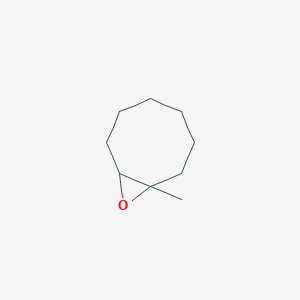
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
